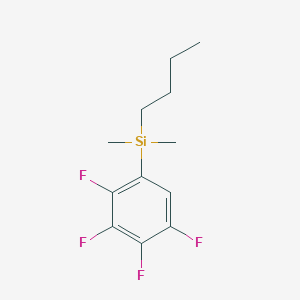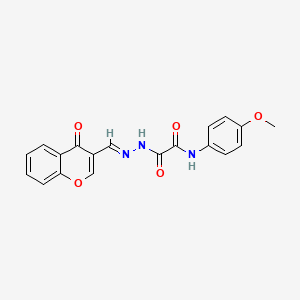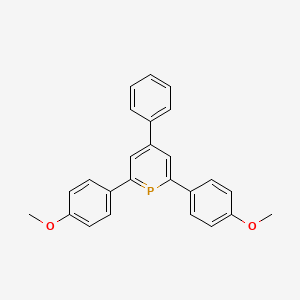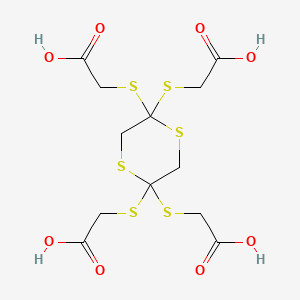
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is an organic compound that features a bromophenyl group attached to a furan ring, which is further connected to a propanoyl group and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylfuran, followed by the acylation of the resulting bromophenylfuran with propanoyl chloride. The final step involves the reaction of the acylated product with glycine to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its bromophenyl group can be tagged with radioactive isotopes for imaging studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its functional groups allow for easy incorporation into polymer chains, enhancing the properties of the resulting materials.
Mécanisme D'action
The mechanism of action of ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The aminoacetic acid moiety can form hydrogen bonds with amino acid residues in enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)propionic acid
- 5-(4-Bromophenyl)-2-furylacetic acid
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is unique due to its combination of a bromophenyl group, a furan ring, and an aminoacetic acid moiety This structure provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties
Propriétés
Numéro CAS |
853331-28-9 |
|---|---|
Formule moléculaire |
C15H14BrNO4 |
Poids moléculaire |
352.18 g/mol |
Nom IUPAC |
2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetic acid |
InChI |
InChI=1S/C15H14BrNO4/c16-11-3-1-10(2-4-11)13-7-5-12(21-13)6-8-14(18)17-9-15(19)20/h1-5,7H,6,8-9H2,(H,17,18)(H,19,20) |
Clé InChI |
RHTRATSGFCTQAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)




![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)


![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)




